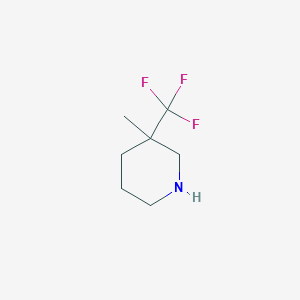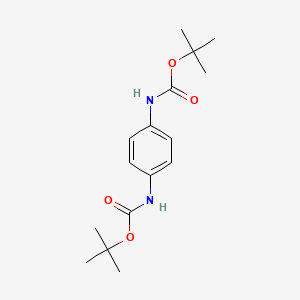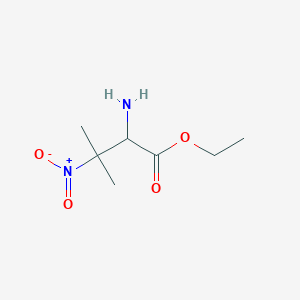
Ethyl 2-amino-3-methyl-3-nitrobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-3-methyl-3-nitrobutanoate is an organic compound with the molecular formula C7H14N2O4 It is a derivative of butanoic acid and contains both amino and nitro functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-methyl-3-nitrobutanoate typically involves the nitration of ethyl 2-amino-3-methylbutanoate. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position. Common reagents used in this process include nitric acid and sulfuric acid as the nitrating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactions using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The product is then purified through techniques such as recrystallization or chromatography to obtain the desired purity.
化学反応の分析
Types of Reactions
Ethyl 2-amino-3-methyl-3-nitrobutanoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, where the amino group is oxidized to a nitroso or nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Ethyl 2-amino-3-methylbutanoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Ethyl 2-nitroso-3-methyl-3-nitrobutanoate or ethyl 2-nitro-3-methyl-3-nitrobutanoate.
科学的研究の応用
Ethyl 2-amino-3-methyl-3-nitrobutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ethyl 2-amino-3-methyl-3-nitrobutanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino group can form hydrogen bonds and electrostatic interactions with biomolecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Ethyl 2-amino-3-methylbutanoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Ethyl 2-nitro-3-methylbutanoate: Lacks the amino group, affecting its biological activity and reactivity.
Methyl 2-amino-3-methyl-3-nitrobutanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to the presence of both amino and nitro groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C7H14N2O4 |
|---|---|
分子量 |
190.20 g/mol |
IUPAC名 |
ethyl 2-amino-3-methyl-3-nitrobutanoate |
InChI |
InChI=1S/C7H14N2O4/c1-4-13-6(10)5(8)7(2,3)9(11)12/h5H,4,8H2,1-3H3 |
InChIキー |
VRVIJVZNTASOJI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(C)(C)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


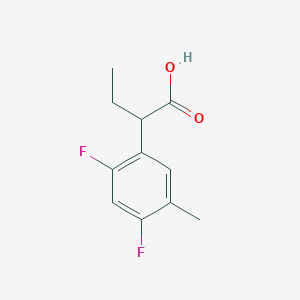
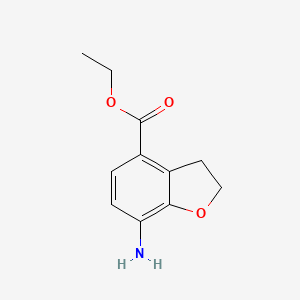
![3-Bromo-4-[(oxolan-2-yl)methoxy]-1lambda6-thiolane-1,1-dione](/img/structure/B13067943.png)
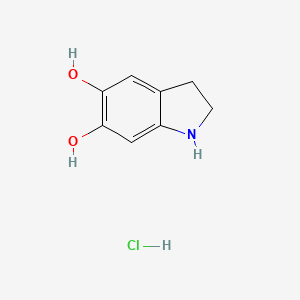
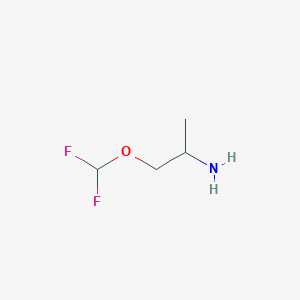
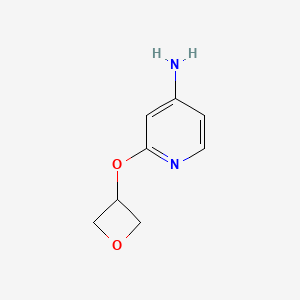
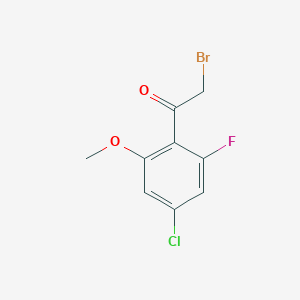
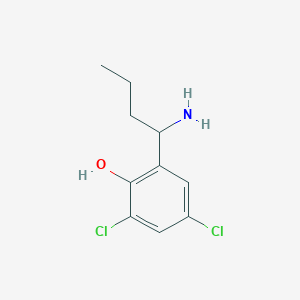
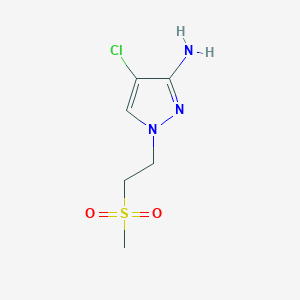
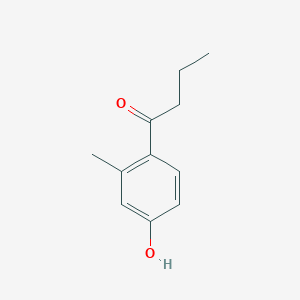
![4-[(Azetidin-3-yloxy)methyl]-1,3-thiazole](/img/structure/B13068012.png)
